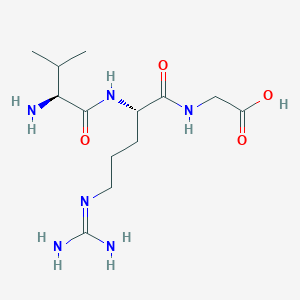
Glycine, L-valyl-L-arginyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycine, L-valyl-L-arginyl- is a dipeptide composed of the amino acids glycine, valine, and arginine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, L-valyl-L-arginyl- typically involves the use of solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Coupling: The amino acid is activated using reagents like HBTU or DIC and then coupled to the resin-bound peptide.
Deprotection: The protecting group (usually Fmoc) is removed using a base like piperidine.
Cleavage: The final peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of Glycine, L-valyl-L-arginyl- can be achieved through enzymatic synthesis. Enzymes like L-amino acid esterase (LAE) are used to catalyze the formation of the peptide bond between valine methylester and glycine .
化学反応の分析
Types of Reactions
Glycine, L-valyl-L-arginyl- can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can break disulfide bonds, leading to the formation of free thiol groups.
Substitution: Amino acid residues in the peptide can be substituted with other amino acids to modify its properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Amino acid derivatives and coupling reagents like HBTU or DIC are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can result in free thiol-containing peptides.
科学的研究の応用
Glycine, L-valyl-L-arginyl- has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying peptide synthesis and peptide bond formation.
Biology: It plays a role in protein-protein interactions and can be used to study enzyme-substrate interactions.
Medicine: It has potential therapeutic applications in treating diseases related to protein misfolding and aggregation.
Industry: It is used in the production of peptide-based drugs and as a food additive to enhance flavor
作用機序
The mechanism of action of Glycine, L-valyl-L-arginyl- involves its interaction with specific molecular targets and pathways. In the central nervous system, glycine acts as an inhibitory neurotransmitter by binding to glycine receptors. This binding leads to the opening of chloride channels, resulting in hyperpolarization of the neuron and inhibition of neurotransmission .
類似化合物との比較
Similar Compounds
Valyl-glycine: Another dipeptide with similar properties but different amino acid composition.
Alanyl-glutamine: Known for its role in enhancing the solubility and stability of L-glutamine.
Seryl-histidine: Has analgesic effects and is used in pain management.
Uniqueness
Glycine, L-valyl-L-arginyl- is unique due to its specific amino acid composition, which imparts distinct biochemical properties. Its ability to act as a neurotransmitter and its potential therapeutic applications make it a valuable compound in scientific research and industry.
特性
CAS番号 |
175176-66-6 |
|---|---|
分子式 |
C13H26N6O4 |
分子量 |
330.38 g/mol |
IUPAC名 |
2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetic acid |
InChI |
InChI=1S/C13H26N6O4/c1-7(2)10(14)12(23)19-8(4-3-5-17-13(15)16)11(22)18-6-9(20)21/h7-8,10H,3-6,14H2,1-2H3,(H,18,22)(H,19,23)(H,20,21)(H4,15,16,17)/t8-,10-/m0/s1 |
InChIキー |
COYSIHFOCOMGCF-WPRPVWTQSA-N |
異性体SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)O)N |
正規SMILES |
CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


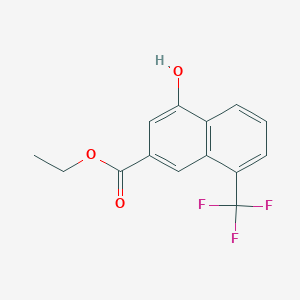
![2-(2H-Benzotriazol-2-yl)-6-[(3-tert-butyl-2-hydroxy-5-methylphenyl)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14258718.png)

![6-[2-(4-phenylpiperazin-1-yl)ethyl]-1H-benzimidazole](/img/structure/B14258727.png)
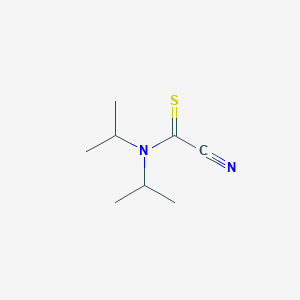
![5-{[4-(Diphenylamino)phenyl]methylidene}-3-ethyl-1,3-oxazolidine-2,4-dione](/img/structure/B14258738.png)
![Benzenamine, 2-[(3-methyl-2-butenyl)oxy]-](/img/structure/B14258752.png)
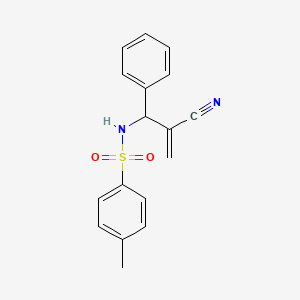
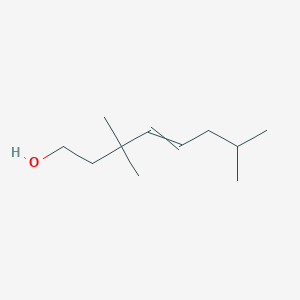
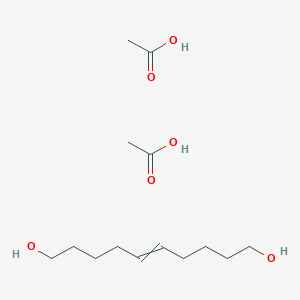
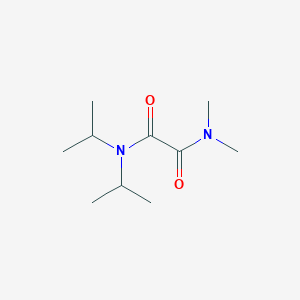


![(1-Phenylethene-1,2-diyl)bis[methyl(diphenyl)germane]](/img/structure/B14258799.png)
